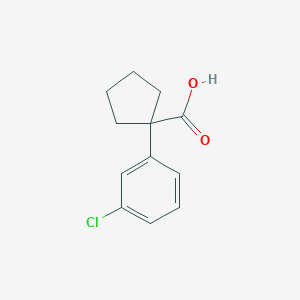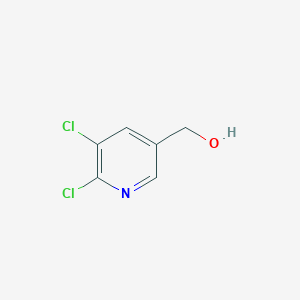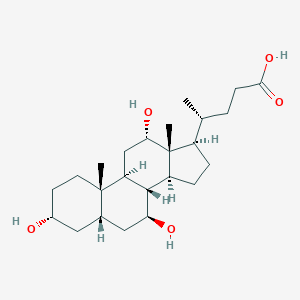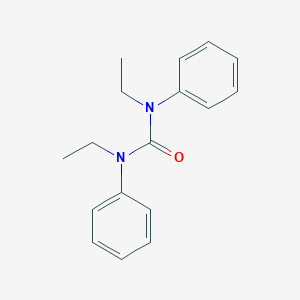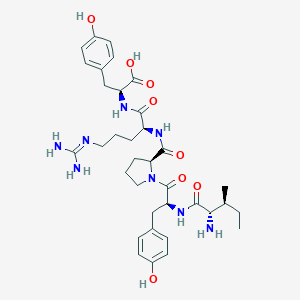
Ile-Tyr-Pro-Arg-Tyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ile-Tyr-Pro-Arg-Tyr, commonly known as YIPRY, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. YIPRY is a pentapeptide composed of five amino acids, namely isoleucine, tyrosine, proline, arginine, and tyrosine. This peptide has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of YIPRY is not fully understood. However, it has been proposed that YIPRY may exert its effects by interacting with specific receptors in the body. YIPRY has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Biochemical And Physiological Effects
YIPRY has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. YIPRY has also been shown to have analgesic effects by reducing pain perception. Additionally, YIPRY has been shown to have neuroprotective effects by protecting neurons from oxidative stress and other damaging factors.
Advantages And Limitations For Lab Experiments
One of the advantages of YIPRY is its ease of synthesis using SPPS techniques. YIPRY is also relatively stable, making it suitable for use in various laboratory experiments. However, one of the limitations of YIPRY is its low solubility in aqueous solutions, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for research on YIPRY. One area of research is the development of YIPRY-based drugs for the treatment of neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of YIPRY, which could lead to the development of more effective drugs. Additionally, further studies are needed to determine the optimal dosage and administration route for YIPRY in various therapeutic applications.
In conclusion, YIPRY is a promising peptide with potential therapeutic applications. Its ease of synthesis and various biochemical and physiological effects make it a promising candidate for further research. Future studies on YIPRY could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
YIPRY can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for synthesizing peptides in the laboratory. In this method, the peptide is synthesized step-by-step on a solid support, such as a resin, using protected amino acids. The peptide is then cleaved from the solid support and purified using various chromatographic techniques.
Scientific Research Applications
YIPRY has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and neuroprotective effects. YIPRY has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
CAS RN |
144525-68-8 |
|---|---|
Product Name |
Ile-Tyr-Pro-Arg-Tyr |
Molecular Formula |
C35H50N8O8 |
Molecular Weight |
710.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C35H50N8O8/c1-3-20(2)29(36)32(48)41-26(18-21-8-12-23(44)13-9-21)33(49)43-17-5-7-28(43)31(47)40-25(6-4-16-39-35(37)38)30(46)42-27(34(50)51)19-22-10-14-24(45)15-11-22/h8-15,20,25-29,44-45H,3-7,16-19,36H2,1-2H3,(H,40,47)(H,41,48)(H,42,46)(H,50,51)(H4,37,38,39)/t20-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
MHTGCGBUKAKZJN-KOQQHMENSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
sequence |
IYPRY |
synonyms |
ILE-TYR-PRO-ARG-TYR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




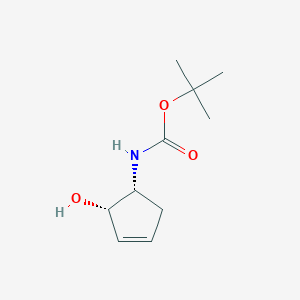
![7-Oxa-1,2-diazaspiro[4.4]non-1-en-6-one,4-methyl-,trans-(9CI)](/img/structure/B122588.png)
![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)
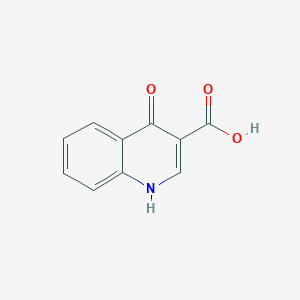
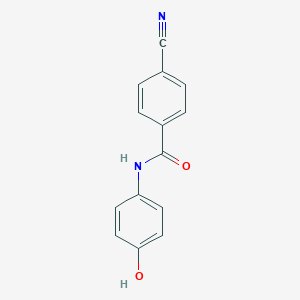

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)
